3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Catalog No.
S11402150
CAS No.
M.F
C19H24N4O3
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diaz...

Product Name

3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

IUPAC Name

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C19H24N4O3/c24-16(14-23-17(25)19(20-18(23)26)8-4-5-9-19)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2,(H,20,26)

InChI Key

PVEZLGWKZZWHQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4

3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure and the presence of a phenylpiperazine moiety. This compound belongs to a class of molecules known for their diverse biological activities and potential therapeutic applications. The spiro structure contributes to its three-dimensional conformation, which can significantly influence its interaction with biological targets.

Due to its functional groups:

  • Oxidation: The carbonyl groups present in the structure can be oxidized to form more complex derivatives.
  • Reduction: The carbonyl functionalities can be reduced to alcohols or amines, altering the compound's properties.
  • Substitution Reactions: The phenylpiperazine moiety allows for electrophilic or nucleophilic substitution, potentially leading to the formation of new derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions.

3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has been investigated for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. The phenylpiperazine group is known for its psychoactive properties, often associated with modulation of neurotransmitter receptors. This compound may exhibit effects relevant to neuropharmacology, including anxiolytic and antidepressant activities.

The synthesis of 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Spiro Structure: This may involve cyclization reactions that create the spirocyclic framework.
  • Introduction of Functional Groups: Subsequent steps introduce the phenylpiperazine moiety and other functional groups through condensation reactions or substitutions.
  • Purification: The final product is purified using techniques such as column chromatography.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting neurological disorders.
  • Chemical Research: It can be used as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Material Science: Its unique structure may also find applications in developing new materials with specific properties.

Studies on 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione focus on its interactions with various biological targets. These include:

  • Receptor Binding Studies: Evaluating how effectively the compound binds to neurotransmitter receptors such as serotonin or dopamine receptors.
  • Enzyme Inhibition Assays: Investigating its ability to inhibit specific enzymes that play roles in disease pathways.

These studies are crucial for understanding the pharmacodynamics and potential therapeutic uses of the compound.

Several compounds share structural similarities with 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione:

Compound NameStructureNotable Features
4(3H)-quinazolinoneStructureBroad biological activities including antimalarial and antitumor effects.
Phenylpiperazine derivativesStructureKnown for psychoactive effects and used in psychiatric treatments.
6-methyl-5-(4-methylpiperidine-1-sulfonyl)-3-[2-oxo-2-(4...StructureCombines piperidine and piperazine moieties with potential therapeutic effects.

Uniqueness

The uniqueness of 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione lies in its combination of a spirocyclic structure with a phenylpiperazine group, which may enhance its pharmacological properties compared to similar compounds. This structural combination could lead to distinct mechanisms of action and improved therapeutic profiles in treating various conditions.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

356.18484064 g/mol

Monoisotopic Mass

356.18484064 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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